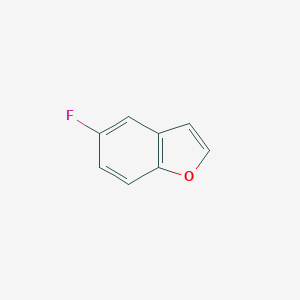

5-Fluorobenzofuran

概要

説明

Synthesis Analysis

The synthesis of 5-Fluorobenzofuran and related compounds involves various chemical methodologies. For instance, fluoride-ion-catalyzed synthesis of benzobisbenzofuran derivatives demonstrates the utility of fluorine-containing aryl silyl ethers in producing desired compounds under mild conditions with high yield. This method highlights the significance of fluorine substituents in synthesis processes due to their unique reactivity and the ability to influence molecular structures and properties (Sekino et al., 2020). Additionally, photocatalytic defluorinative coupling and 5-endo-trig cyclization have been employed for the synthesis of 2-Fluorobenzofuran, showcasing innovative approaches to manipulate fluorinated compounds using light-induced reactions (He et al., 2023).

Molecular Structure Analysis

The molecular structure of 5-Fluorobenzofuran and its derivatives is characterized by the presence of fluorine atoms, which can significantly affect the electronic distribution within the molecule. This alteration impacts the molecule's reactivity, as seen in studies involving the synthesis of liquid crystal compounds with 5,6-difluorobenzofuran cores. These compounds exhibit broad nematic ranges and high clearing points, indicating that fluorine substitution plays a crucial role in determining the physical properties of these materials (Li et al., 2020).

Chemical Reactions and Properties

5-Fluorobenzofuran participates in a variety of chemical reactions, leveraging the reactivity of the fluorine atom to undergo transformations such as nucleophilic aromatic substitution. The synthesis of ladder-type conjugated benzobisbenzofurans, facilitated by fluoride ions, exemplifies the strategic incorporation of fluorine to enable specific reaction pathways under metal-free conditions, producing compounds with distinct electronic properties (Sekino et al., 2020).

Physical Properties Analysis

The introduction of fluorine atoms into benzofuran derivatives has been shown to enhance certain physical properties, such as dielectric anisotropy and birefringence. This is particularly evident in the design of new liquid crystal compounds where 5,6-difluorobenzofuran serves as a core structure, demonstrating the influence of fluorine on the electronic characteristics and phase behavior of these materials (Li et al., 2020).

Chemical Properties Analysis

The chemical properties of 5-Fluorobenzofuran derivatives, such as reactivity and stability, are significantly shaped by the presence of fluorine. The ability of fluorine to engage in hydrogen bonding and its electronegativity contribute to the unique behavior of these compounds in chemical reactions, including their antimicrobial activities and interaction with DNA, as observed in the design and synthesis of 5-fluorouracil-derived benzimidazoles (Fang et al., 2016).

科学的研究の応用

Application in Chemical Biology

- Field : Chemical Biology

- Summary of Application : 5-Fluorobenzofuran has been used in the synthesis of a 19F-labeled fluorescent nucleoside as a dual-mode probe for i-motif DNAs . This probe is a bifunctional trifluoromethylphenylpyrrolocytidine derivative (FPdC) that displays an unprecedented quantum yield and highly sensitive 19 F NMR signal .

- Methods of Application : FPdC and FPdC-containing DNA were synthesized and characterized . The robust dual probe was used to investigate the noncanonical DNA structure, i-motifs, through changes in fluorescence intensity and 19 F chemical shift in response to i-motif formation .

- Results : The utility of FPdC was exemplified through reversible fluorescence switching of an FPdC-containing i-motif oligonucleotide in the presence of Ag (I) and cysteine .

Application in Cancer Therapeutics

- Field : Cancer Therapeutics

- Summary of Application : Benzofuran scaffolds, which include 5-Fluorobenzofuran, have shown extraordinary inhibitory potency against a panel of human cancer cell lines .

- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of benzofuran-based heterocycles in the development of anticancer agents .

- Results : Many of the described benzofurans are promising candidates for development as anticancer agents based on their outstanding inhibitory potency against a panel of human cancer cells compared with reference anticancer drugs .

特性

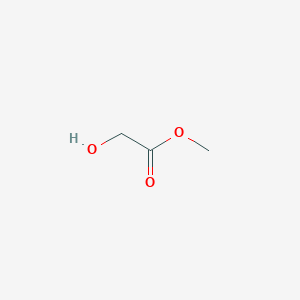

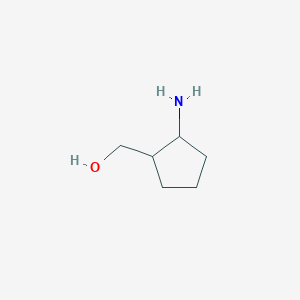

IUPAC Name |

5-fluoro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVHMXRCGNWCOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472600 | |

| Record name | 5-fluorobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluorobenzofuran | |

CAS RN |

24410-59-1 | |

| Record name | 5-fluorobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

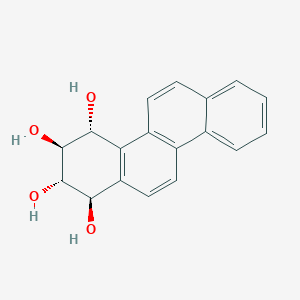

![methyl (1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate](/img/structure/B42260.png)

![11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B42267.png)